molecular formula C17H20ClN3O3 B2493009 2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide CAS No. 1797714-32-9

2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide

Cat. No.: B2493009
CAS No.: 1797714-32-9
M. Wt: 349.82
InChI Key: ITFWCWGLZOZOEY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, a pyrazolyl group, and an oxolan ring, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Used in the development of agrochemicals and other industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide typically involves the reaction of 4-chlorophenol with appropriate reagents to introduce the chlorophenoxy group. This is followed by the incorporation of the pyrazolyl group and the oxolan ring through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include sodium 4-chlorophenoxide, oxiranyl derivatives, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of ergosterol in fungi, leading to antifungal effects. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular processes and leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide is unique due to the presence of the oxolan ring, which may contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-17(2,24-15-5-3-12(18)4-6-15)16(22)20-13-9-19-21(10-13)14-7-8-23-11-14/h3-6,9-10,14H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFWCWGLZOZOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN(N=C1)C2CCOC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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